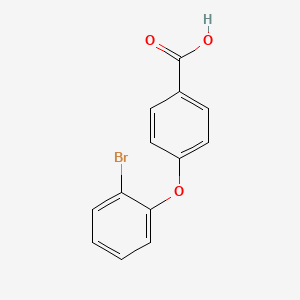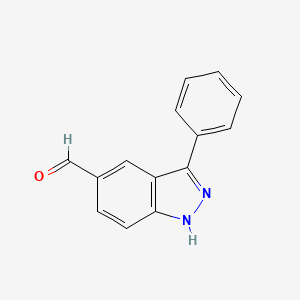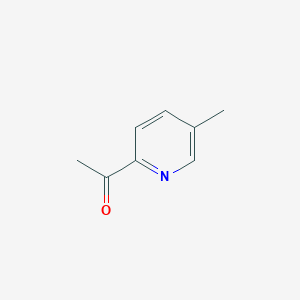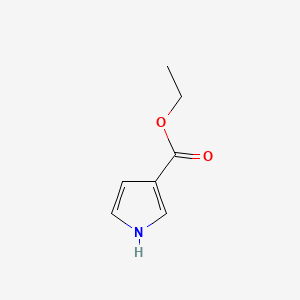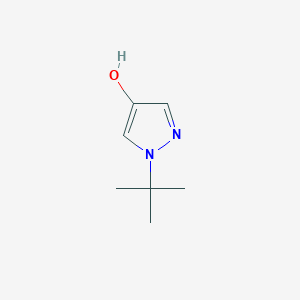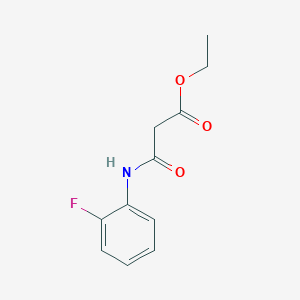
N-(2-Fluorophenyl)-malonamic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluorophenyl)-malonamic acid ethyl ester is a chemical compound with a complex structure that includes a propanoic acid backbone, a fluorophenyl group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester typically involves the reaction of 2-fluoroaniline with ethyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Fluorophenyl)-malonamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-Fluorophenyl)-malonamic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing the enzyme from catalyzing its substrate. The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Fluorophenyl)propanoic acid: This compound is similar in structure but lacks the ethyl ester group.
2-Amino-3-(4-fluorophenyl)propanoic acid: Another related compound with an amino group instead of the oxo group.
Uniqueness
N-(2-Fluorophenyl)-malonamic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethyl ester group, in particular, can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H12FNO3 |
|---|---|
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
ethyl 3-(2-fluoroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-11(15)7-10(14)13-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,13,14) |
Clé InChI |
ZELRXSQSERBNAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)NC1=CC=CC=C1F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



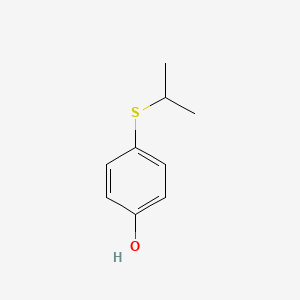
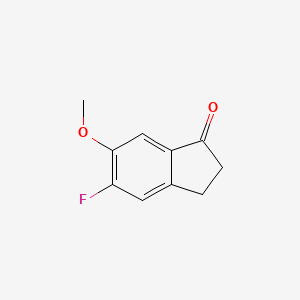
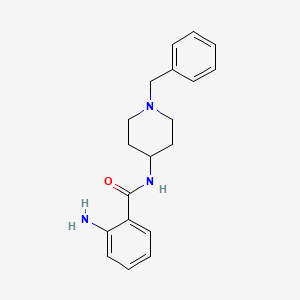
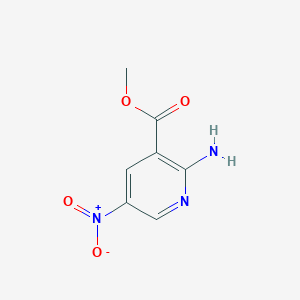
![4-[(3,4-Dimethylphenyl)sulfanylmethyl]benzoic acid](/img/structure/B1317120.png)
